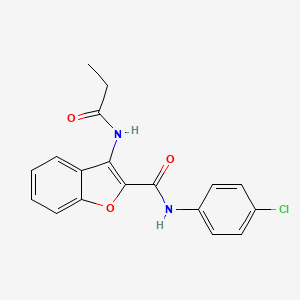

N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a 4-chlorophenyl group, a propionamide group, and a carboxamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

Attachment of Propionamide Group: The propionamide group can be attached through amide bond formation using propionic acid derivatives and appropriate coupling reagents.

Formation of Carboxamide Group: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include:

Batch Processing: Sequential addition of reagents and intermediates in a controlled manner.

Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or aminated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide has the following chemical structure:

- Molecular Formula : C18H18ClN2O3

- Molecular Weight : 348.80 g/mol

- IUPAC Name : this compound

The compound's structure includes a benzofuran moiety, which is known for its biological activity, and a propionamide group that may enhance its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with 4-chlorophenyl substitutions have been synthesized and screened for their ability to inhibit kinase activity associated with glioblastoma. A specific derivative demonstrated low micromolar activity against AKT2/PKBβ, a key player in oncogenic signaling pathways in glioma .

Case Study:

- Compound Tested : Pyrano[2,3-c]pyrazole derivative (related structure)

- Findings : Inhibited 3D neurosphere formation in primary patient-derived glioma stem cells with minimal cytotoxicity towards non-cancerous cells .

Inhibition of Enzymatic Activity

The compound may serve as an inhibitor for various enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of bioactive lipids that are involved in neuroinflammation and pain modulation. Research has shown that inhibitors of NAPE-PLD can decrease levels of anandamide, a lipid mediator linked to emotional behavior and pain response .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its potency and selectivity. The modifications on the benzofuran ring and the propionamide group can significantly influence its biological activity.

| Modification | Effect on Activity |

|---|---|

| Substituent on benzofuran | Altered lipophilicity and potency |

| Propionamide group | Enhanced binding affinity to target enzymes |

Potential Applications in Drug Development

Given its structural characteristics and biological activity, this compound holds potential for further development into therapeutics targeting:

- Cancer treatment through selective kinase inhibition.

- Neurological disorders by modulating lipid signaling pathways.

Mecanismo De Acción

The mechanism of action of N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

Disruption of Cellular Processes: Interference with cellular processes such as DNA replication or protein synthesis.

Comparación Con Compuestos Similares

N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide can be compared with other similar compounds, such as:

N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)aminobenzamide: Shares structural similarities but differs in the presence of a pyridinyl group.

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a benzofuran ring.

N-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylcarboxamide: Features an oxadiazole ring in place of the benzofuran ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both propionamide and carboxamide groups, which contribute to its distinct chemical and biological properties.

Actividad Biológica

N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable benzofuran derivative with propionamide and 4-chlorophenyl groups. The synthetic pathway is crucial as it influences the compound's biological properties.

Biological Activity

The biological activities of this compound have been investigated across various studies, revealing its potential as an anticancer agent and other therapeutic applications.

Anticancer Activity

Several studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated its ability to induce apoptosis in leukemia and breast cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins such as Bax and Caspase-7 .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on leukemia cell lines assessed the efficacy of this compound, revealing significant cytotoxicity with an IC50 value in the low micromolar range. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for therapeutic use .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's activity. It was found that treatment with this compound led to cell cycle arrest and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer effects .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | Leukemia | 2.12 - 4.58 | Induction of apoptosis |

| Study 2 | Breast Cancer | 1.64 - 3.20 | Cell cycle arrest, ROS generation |

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-2-15(22)21-16-13-5-3-4-6-14(13)24-17(16)18(23)20-12-9-7-11(19)8-10-12/h3-10H,2H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAAIPALNZIDNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.